molecular formula C26H27N5O4 B2396756 N-cyclohexyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1113119-67-7

N-cyclohexyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2396756
CAS No.: 1113119-67-7
M. Wt: 473.533
InChI Key: AZIWWAKLWVVJMH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a synthetic organic compound that belongs to the quinazolinone family Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with isothiocyanates under acidic or basic conditions.

    Introduction of the Thienylmethyl Group: This step involves the alkylation of the quinazolinone core with a thienylmethyl halide in the presence of a base such as potassium carbonate.

    Amidation Reaction: The final step involves the reaction of the intermediate product with hexanoyl chloride to form the desired hexanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Due to its potential biological activities, the compound can be studied for its antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

The compound may serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit certain enzymes, while the thienylmethyl group may enhance binding affinity to specific receptors. Further studies are needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone.

    Thienylmethyl Derivatives: Compounds such as thienylmethylamine and thienylmethyl alcohol.

Uniqueness

The unique combination of the quinazolinone core and the thienylmethyl group in N-cyclohexyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide provides it with distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclohexyl-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-16-8-13-20-23(33)21(26-29-24(30-35-26)17-9-11-19(34-2)12-10-17)14-31(25(20)27-16)15-22(32)28-18-6-4-3-5-7-18/h8-14,18H,3-7,15H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIWWAKLWVVJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C4=NC(=NO4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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